2,6-Dichloroquinazoline

Description

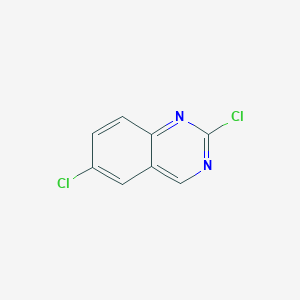

Quinazoline (B50416) is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. researchgate.net The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. mdpi.com Its derivatives have been investigated for various therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.comnih.gov The versatility of the quinazoline ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Halogenated quinazolines, in particular, are crucial synthetic intermediates. researchgate.net The presence of halogen atoms, such as chlorine, provides reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com This reactivity allows for the construction of complex, polysubstituted quinazoline derivatives. mdpi.com Among these, 2,4-dichloroquinazoline (B46505) and its substituted analogues are widely used precursors for building molecules with therapeutic potential. mdpi.com The compound 2,6-dichloroquinazoline, featuring chlorine atoms on both the pyrimidine and benzene rings, offers unique opportunities for regioselective functionalization and the development of novel molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRATUNPMHQSOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497141 | |

| Record name | 2,6-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-18-6 | |

| Record name | 2,6-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloroquinazoline and Its Derivatives

Direct Synthesis of 2,6-Dichloroquinazoline

The direct synthesis of this compound primarily involves precursor-based strategies that construct the core ring system first, followed by chlorination steps.

A common pathway to quinazoline (B50416) derivatives begins with anthranilic acid. ekb.egnih.gov The synthesis of the quinazoline-2,4(1H,3H)-dione scaffold is a foundational step. This is typically achieved through the reaction of an appropriate anthranilic acid with potassium cyanate (B1221674). ekb.egresearchgate.net The resulting ureido acid intermediate readily undergoes cyclization to form the quinazoline-2,4(1H,3H)-dione. ekb.eg

To obtain the 6-chloro substitution, the process starts with a substituted anthranilic acid. The subsequent chlorination of the quinazolinedione intermediate introduces chlorine atoms at the 2 and 4 positions. A widely used reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine (B128534) (TEA). ekb.egnih.gov This step yields a trichlorinated intermediate, 2,4,6-trichloroquinazoline.

The final step to achieve the target compound, this compound, involves a selective reduction of the 2,4,6-trichloroquinazoline. This can be accomplished using tributyltin hydride (Bu₃SnH) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), which selectively removes the chlorine atom at the 4-position. nih.gov

While phosphorus oxychloride is a standard reagent, other chlorinating agents can be employed for the conversion of quinazolinediones to dichloroquinazolines. thieme-connect.de These alternatives may offer advantages in terms of reactivity, selectivity, or milder reaction conditions.

Traditional agents include sulfuryl chloride (SO₂Cl₂) and phosphorus pentachloride (PCl₅), though they often present challenges due to their high reactivity and toxicity. thieme-connect.de N-Chlorosuccinimide (NCS) is a safer alternative, but it can suffer from lower reactivity. galchimia.comsigmaaldrich.com

More recently, novel chlorinating reagents have been developed to provide better efficiency and selectivity. These include chloro-bis(methoxycarbonyl)guanidine (CBMG) and Palau'Chlor, which are noted for their high reactivity and ability to function under mild, user-friendly conditions. galchimia.comsigmaaldrich.com Oxidative chlorination methods, which generate chlorine in situ from sources like sodium chlorate (B79027) (NaClO₃) and hydrochloric acid (HCl) in aqueous media, represent a greener approach. jalsnet.com

The purity of the final product is also a critical factor. For instance, the synthesis of a related quinoxaline (B1680401) derivative using a standard literature procedure resulted in purities of around 75%, requiring multiple crystallizations to achieve a purity greater than 95%. acs.org High-performance liquid chromatography (HPLC) is often used to assess purity, with some syntheses of related compounds reporting purities as high as 99.9%. ukm.my

The table below provides a comparative overview of different synthetic parameters.

| Synthetic Route Step | Reagents | Reported Yield | Reference |

|---|---|---|---|

| Anthranilic Acid to 2,4-Dichloroquinazoline (B46505) (Total) | Potassium cyanate, Chlorinating agent | ~43% | google.com |

| Aniline (B41778)/Carbobenzoxy Isocyanic Ester Method (Total) | Aniline, Carbobenzoxy isocyanic ester | ~58% | google.com |

| Aqueous Cyclization & Amide Solvent Chlorination (Total) | Potassium cyanate, Chlorinating agent | >60% | google.com |

| - Cyclization Step | Anthranilic acid, Potassium cyanate (aqueous) | >85% | google.com |

| - Chlorination Step | Quinazolinedione, Chlorinating agent (aliphatic amide solvent) | >73% | google.com |

Precursor-Based Approaches

Synthesis from Anthranilic Acid and Potassium Cyanate to Quinazolinediones followed by Chlorination

Synthetic Strategies for Functionalization of this compound

The this compound scaffold serves as a versatile platform for creating a diverse range of derivatives, primarily through the selective substitution of its chlorine atoms.

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of dichloroquinazolines. mdpi.com The quinazoline ring is electron-deficient, which facilitates attack by nucleophiles. In 2,4-dichloroquinazoline derivatives, the chlorine atom at the 4-position is significantly more reactive towards nucleophilic displacement than the chlorine at the 2-position. mdpi.comnih.gov

This regioselectivity is well-documented and has been explained through theoretical calculations. nih.govresearcher.life Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.govresearcher.life Furthermore, the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, kinetically favoring the formation of the 4-substituted product. nih.govresearchgate.net

A wide array of nucleophiles, such as anilines, benzylamines, and various aliphatic amines, have been successfully used in SNAr reactions with 2,4-dichloroquinazoline precursors, consistently yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.com This predictable regioselectivity makes SNAr a powerful tool for synthesizing libraries of bioactive molecules. For this compound, a nucleophile such as N-methylpiperazine can be introduced at the C4 position under microwave irradiation to yield the corresponding 4-substituted product. nih.gov

The table below summarizes outcomes of representative SNAr reactions on chloro-substituted quinazolines.

| Substrate | Nucleophile | Position of Substitution | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 4-position | Various (different solvents, temperatures) | mdpi.com |

| This compound | N-methylpiperazine | 4-position | Microwave irradiation, 140 °C | nih.gov |

| 2,4,6-Trichloroquinazoline | Amines | 2-position and 6-position | Palladium-catalyzed amination | researchgate.net |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Regioselectivity at C-4 and C-2 Positions

The quinazoline ring system possesses two reactive chlorine atoms at the C-2 and C-4 positions, which exhibit different reactivities towards nucleophilic substitution. The C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. mdpi.comnih.gov This enhanced reactivity is attributed to the α-nitrogen effect, where the nitrogen atom at position 3 activates the C-4 position for nucleophilic aromatic substitution (SNAr). mdpi.com

Theoretical calculations have shown that the bond dissociation energy of the C(4)-Cl bond is higher than that of the C(2)-Cl bond. mdpi.com However, the C-4 position is more activated for SNAr reactions due to the electronic influence of the adjacent nitrogen atom. mdpi.com

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazine, Thiosemicarbazide)

The reaction of this compound with various nitrogen nucleophiles provides a pathway to a diverse range of substituted quinazolines.

Amines: Primary and secondary amines readily react with 2,4-dichloroquinazolines, typically at the more reactive C-4 position, to yield 4-amino-2-chloroquinazoline derivatives. mdpi.comresearcher.life This regioselectivity is a cornerstone in the synthesis of many biologically active molecules. researcher.life

Hydrazine: Hydrazine hydrate (B1144303) can displace the chlorine atom at the C-4 position to form 2-chloro-4-hydrazinylquinazolines. These intermediates are valuable for further derivatization. mdpi.comsci-hub.se For example, reaction with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) derivatives. mdpi.com

Thiosemicarbazide: The reaction of 2,4-dichloroquinazoline with thiosemicarbazide in boiling n-butanol has been used to synthesize 1,2,4-triazolo[4,3-c]quinazolines. sci-hub.se

The reaction conditions for these nucleophilic substitutions can be seen in the following table:

| Nitrogen Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Varies (e.g., isopropanol, reflux) | 4-Amino-2-chloroquinazolines | mdpi.comresearcher.life |

| Hydrazine Hydrate | Ethanol, reflux | 2-Chloro-4-hydrazinylquinazolines | mdpi.com |

| Thiosemicarbazide | n-Butanol, boiling | 1,2,4-Triazolo[4,3-c]quinazolines | sci-hub.se |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen nucleophiles, such as alcohols and phenols, can also react with this compound, although the conditions may differ from those for nitrogen nucleophiles. The Williamson ether synthesis provides a general framework for the reaction of sodium alkoxides or phenoxides with alkyl halides. geeksforgeeks.org In the context of this compound, these nucleophiles would attack the electrophilic carbon atoms of the quinazoline ring.

An efficient palladium-catalyzed C-O bond formation has been described for 2,4-dichloroquinazoline, leading to the synthesis of 2-arylated quinazolin-4-ones. researchgate.net The reaction of 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline with sodium ethoxide resulted in nucleophilic substitution at the C-4 position. researchgate.net

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Thiols and their conjugate bases, thiolates, are potent nucleophiles due to the high polarizability of sulfur. masterorganicchemistry.com They readily participate in SN2 reactions. libretexts.orglibretexts.org In reactions with this compound, sulfur nucleophiles are expected to displace the chlorine atoms.

The reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with sodium sulfinates leads to substitution at the C-4 position. beilstein-journals.org Furthermore, thioether substituents have been introduced at the C-4 position of 6,7-dimethoxy-2,4-diazidoquinazoline in the presence of potassium carbonate. beilstein-journals.org

Mechanistic Insights into Regioselectivity (e.g., LUMO Coefficient Analysis)

The regioselectivity of nucleophilic attack on this compound can be rationalized by examining the electronic properties of the molecule. Density Functional Theory (DFT) calculations have been employed to understand the factors governing this selectivity. mdpi.comresearcher.life

Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is a key tool. A higher LUMO coefficient on a particular carbon atom indicates a greater susceptibility to nucleophilic attack. For 2,4-dichloroquinazoline, DFT calculations have shown that the carbon atom at the C-4 position has a higher LUMO coefficient compared to the C-2 position. mdpi.comresearcher.life This theoretical finding is consistent with the experimentally observed preference for nucleophilic substitution at C-4. mdpi.comresearcher.life The lower activation energy calculated for nucleophilic attack at the C-4 position further supports this regioselectivity. mdpi.comresearcher.life

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the this compound scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. harvard.edu In the case of di- and tri-halogenated quinazolines, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration.

For 2,4-dichloroquinazolines, Suzuki-Miyaura cross-coupling reactions typically occur selectively at the more electrophilic C-4 position. nih.gov This selectivity is attributed to the increased reactivity of the C-4 position due to the α-nitrogen effect and the coordination of the palladium catalyst with the N-3 lone pair electrons during the oxidative addition step. mdpi.com Even in the presence of other halogens, such as a bromine atom at the 6-position, the C-4 position often remains the primary site of reaction. rsc.org

However, the choice of catalyst and reaction conditions can influence the outcome. While some conditions favor monosubstitution at C-4, others can lead to multiple substitutions. For instance, attempts to achieve monosubstitution on 6-bromo-2,4-dichloroquinazoline (B10380) have sometimes resulted in coupling at both the C-4 and C-6 positions. nih.gov

A summary of Suzuki-Miyaura reaction outcomes is presented below:

| Substrate | Reaction Conditions | Observed Selectivity | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Pd(OAc)₂, Ph₃P, Na₂CO₃, DME/H₂O | Exclusive coupling at C-4 | nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | Pd(PPh₃)₂Cl₂/K₂CO₃/DMF–H₂O | Selective coupling at C-4 | rsc.org |

| 2,4,7-Trichloroquinazoline | Pd(OAc)₂, Ph₃P, Na₂CO₃, DME/H₂O | Initial coupling at C-4 | nih.gov |

Kumada, Stille, Negishi, Sonogashira, and Heck Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been extensively applied to halogenated quinazolines. mdpi.comsigmaaldrich.com These reactions, including the Kumada, Stille, Negishi, Sonogashira, and Heck couplings, facilitate the introduction of aryl, alkenyl, and alkynyl groups onto the quinazoline scaffold. mdpi.comresearchgate.net

The reactivity of Csp²–halogen bonds in these cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl. mdpi.comresearchgate.net This trend allows for selective functionalization when multiple different halogens are present. However, the C(4)-Cl bond in quinazolines is highly activated due to the α-nitrogen effect, making it more reactive than other chloro or even bromo substituents on the ring. mdpi.comresearchgate.net For instance, in 6-bromo-2,4-dichloroquinazoline, the C(4)-Cl bond is more susceptible to substitution than the C(6)-Br bond. mdpi.comresearchgate.net

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. uh.edu A variation of this reaction utilizes tert-butylmagnesium chloride with copper(I) iodide as a catalyst to selectively substitute the C-4 position of 2,4-dichloroquinazoline derivatives. mdpi.com

Stille Coupling: The Stille reaction pairs an organostannane with an organic halide in the presence of a palladium catalyst. mdpi.com It has been used to synthesize polysubstituted quinazolines. For example, 6-bromo-2,4-dichloroquinazoline has been subjected to Stille coupling with trimethylalane and a palladium catalyst, resulting in a mixture of products substituted at the C-4 and C-6 positions. mdpi.com One-pot sequential reactions involving Sonogashira and Stille cross-coupling have also been developed for creating unsymmetrical polycarbo-substituted quinazolines. mdpi.comnih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide, catalyzed by nickel or palladium. uh.edu Organozinc reagents are less reactive than their Grignard counterparts, allowing for better functional group tolerance. uh.edu The Negishi coupling has been employed to introduce methyl groups at the C-2 position of 2-chloro-6,7-dimethoxyquinazolines. mdpi.com

Sonogashira Coupling: A palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, the Sonogashira coupling is widely used for the alkynylation of quinazolines. mdpi.comuh.edu Selective mono-alkynylation at the C-4 position of 6-bromo-2,4-dichloroquinazoline can be achieved using a PdCl₂(PPh₃)₂-CuI catalyst system. mdpi.com One-pot sequential Sonogashira and Suzuki-Miyaura or Sonogashira and Stille cross-coupling reactions have been successfully employed to synthesize novel unsymmetrical polycarbo-substituted quinazolines. mdpi.comresearchgate.net

Heck Coupling: While less common than Sonogashira and Suzuki-Miyaura reactions for quinazoline functionalization, the Heck reaction, which couples an alkene with an aryl or vinyl halide, remains a valuable tool. mdpi.com

| Cross-Coupling Reaction | Reagents | Catalyst | Key Features |

| Kumada | Grignard Reagent, Organic Halide | Nickel or Palladium | Utilizes highly reactive organomagnesium compounds. uh.edu |

| Stille | Organostannane, Organic Halide | Palladium | Tolerant to a wide range of functional groups. mdpi.com |

| Negishi | Organozinc Reagent, Organic Halide | Nickel or Palladium | Offers good functional group tolerance due to less reactive organozinc reagents. uh.edu |

| Sonogashira | Terminal Alkyne, Organic Halide | Palladium and Copper | Widely used for introducing alkynyl moieties. mdpi.comuh.edu |

| Heck | Alkene, Organic Halide | Palladium | Forms new vinyl-aryl or vinyl-vinyl bonds. mdpi.com |

Buchwald-Hartwig Cross-Coupling for Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, offering a milder and more versatile alternative to traditional methods. wikipedia.org The scope of the Buchwald-Hartwig reaction extends beyond C-N bond formation to include the synthesis of aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) by coupling aryl halides with alcohols and thiols, respectively. wikipedia.org

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org This method has been instrumental in the synthesis of polyheteroatom-substituted quinazolines. mdpi.com For instance, selective amination at the C-4 position of 6,8-dibromo-2,4-dichloroquinazoline (B14044221) can be achieved as an initial step before subsequent cross-coupling reactions at other positions. mdpi.com

Application in Synthesizing Polycarbo- and Polyheteroatom-Substituted Quinazolines

The strategic application of the aforementioned cross-coupling reactions allows for the synthesis of a diverse range of polycarbo- and polyheteroatom-substituted quinazolines. mdpi.com By leveraging the differential reactivity of various halogen substituents, sequential and one-pot multi-step reactions can be designed to introduce different groups at specific positions on the quinazoline ring. mdpi.comnih.gov

For example, starting from a di- or tri-halogenated quinazoline, an initial selective reaction, such as a Buchwald-Hartwig amination or a Sonogashira coupling at the most reactive site (typically C-4), can be performed. nih.govmdpi.com This is then followed by further cross-coupling reactions like Suzuki-Miyaura or Stille couplings at the remaining halogenated positions to introduce aryl, alkynyl, or other carbo-substituents. mdpi.comnih.gov This approach has been successfully used to create novel unsymmetrical 2,6,8-trisubstituted 4-(arylamino)quinazolines and other poly-functionalized derivatives with potential applications in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules like quinazoline derivatives. rsc.orgtcichemicals.com These reactions combine multiple steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. tcichemicals.combeilstein-journals.org

MCRs are convergent processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. tcichemicals.combeilstein-journals.org An efficient one-pot synthesis of 2,4-dichloroquinazolines involves the cyclization of anthranilonitrile using bis(trichloromethyl) carbonate (BTC) with a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO). clockss.org Another one-pot approach for synthesizing multiply substituted quinazolines utilizes the cascade annulation of diaryliodonium salts and two nitriles. rsc.orgnih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of greener solvents, catalytic methods, and energy-efficient reaction conditions. nih.govrasayanjournal.co.in

Use of Green Solvents (e.g., PEG-400, Aqueous Media)

The use of green solvents is a key aspect of sustainable chemistry. Polyethylene glycol (PEG-400) has emerged as a promising alternative to traditional volatile organic solvents. It is non-toxic, inexpensive, thermally stable, and recyclable. ijacskros.com PEG-400 has been successfully employed as a reaction medium for the synthesis of various heterocyclic compounds, including 2-aminothiazoles and benzopyrans, often leading to cleaner reactions and higher yields. ijacskros.comias.ac.in It can also act as a phase transfer catalyst in aqueous media, facilitating reactions between reactants in different phases. rasayanjournal.co.in Aqueous media itself is an ideal green solvent, and its use in MCRs for the synthesis of pyridine (B92270) derivatives has been demonstrated. rasayanjournal.co.in

Catalytic Methods

Catalytic methods are inherently greener as they reduce the amount of reagents needed and can lead to more selective reactions. clockss.org The use of catalysts like triphenylphosphine oxide in the synthesis of 2,4-dichloroquinazolines from anthranilonitrile is an example of a catalytic approach that improves efficiency. clockss.org Furthermore, the development of metal-free catalytic systems, such as the use of salicylic (B10762653) acid derivatives for the oxidative condensation of o-aminobenzylamines to form 2-substituted quinazolines, represents a significant advancement in green synthesis. nih.govfrontiersin.org These organocatalytic methods avoid the use of potentially toxic and expensive heavy metals. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant advancement in synthetic organic chemistry, offering considerable advantages over conventional heating methods, particularly in the preparation of heterocyclic compounds like quinazolines. mdpi.comlew.ro This technique utilizes microwave irradiation to heat the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.comnih.gov The direct coupling of microwave energy with the molecules of the reaction mixture ensures efficient and uniform heating, which can minimize the formation of byproducts and simplify work-up procedures. lew.ro

In the context of this compound and its derivatives, microwave irradiation provides a powerful tool for accelerating key synthetic steps. A notable synthesis of this compound involves the reduction of 2,4,6-trichloroquinazoline. This precursor is treated with tributyltin hydride and a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to selectively remove the chlorine atom at the 4-position, yielding this compound. nih.gov

Following its synthesis, this compound can be further functionalized using microwave-assisted methods. For instance, it can undergo a nucleophilic substitution reaction with N-methylpiperazine. Under microwave irradiation at 160 °C for one hour, this reaction produces 2-(4-methylpiperazin-1-yl)-6-chloroquinazoline, a derivative with potential applications in medicinal chemistry. nih.gov This demonstrates the utility of microwave assistance in both the formation and subsequent modification of the this compound scaffold.

The general conditions for microwave-assisted synthesis of quinazoline derivatives often involve the use of polar solvents that can efficiently absorb microwave energy, although solvent-free conditions have also been successfully employed. nih.govarkat-usa.org Power, temperature, and reaction time are critical parameters that are optimized to maximize yield and purity. mdpi.com For example, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline, reaction times were shortened from 12 hours with conventional heating to just 20 minutes using microwave irradiation, with a significant increase in yield. mdpi.com

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | N-methylpiperazine | 160 °C, 1 hour, Microwave Irradiation | 2-(4-methylpiperazin-1-yl)-6-chloroquinazoline | Not explicitly stated for this step, but part of a successful multi-step synthesis. |

Minimization of Waste Generation

The minimization of waste is a central tenet of green chemistry and sustainable industrial manufacturing. beeindia.gov.in In the synthesis of this compound and related compounds, waste generation is a significant concern, arising from the use of hazardous reagents, solvents, and the formation of byproducts. google.com Traditional synthetic routes often employ toxic chlorinating agents, such as phosphorus oxychloride (POCl₃), and hazardous solvents, which contribute to environmental pollution and require costly disposal procedures. google.com

Key strategies for minimizing waste in chemical synthesis are broadly categorized as source reduction, recycling, and the use of greener process conditions. beeindia.gov.in These principles are highly applicable to the production of dichloroquinazolines.

Source Reduction: This is the most preferred approach and involves preventing waste at its origin. beeindia.gov.in

Alternative Reagents: The use of highly toxic and corrosive chlorinating agents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene) is common in quinazoline synthesis. google.comclockss.org The hydrolysis of POCl₃, for instance, generates significant acidic waste. Replacing these reagents with more environmentally benign alternatives or using them in catalytic amounts rather than as bulk reagents can drastically reduce waste. clockss.org

Process Optimization: Optimizing reaction conditions to improve efficiency and yield directly reduces the amount of unreacted starting materials and byproducts that end up as waste. researchgate.net Microwave-assisted synthesis is a prime example of process optimization, as it often leads to cleaner reactions with higher yields in shorter times, thereby minimizing waste generation. mdpi.comlew.ro

Green Solvents and Catalysis:

Solvent Selection: Many classical organic syntheses rely on volatile and often toxic organic solvents. Replacing these with greener alternatives such as water, ethanol, or ionic liquids, or moving to solvent-free reaction conditions, can significantly reduce the environmental impact. beeindia.gov.in Solvent-free microwave-assisted synthesis has been successfully applied to produce various quinazoline derivatives. nih.govarkat-usa.org

Catalysis: Employing catalysts allows reactions to proceed under milder conditions and with greater selectivity, increasing reaction efficiency and reducing waste. mdpi.com The development of reusable catalysts is particularly beneficial as it further minimizes waste by allowing the catalyst to be recovered and used in subsequent reaction cycles. mdpi.com For example, methods using catalytic amounts of triphenylphosphine oxide with bis(trichloromethyl) carbonate have been developed for synthesizing 2,4-dichloroquinazolines, offering a more efficient process. clockss.org

Recycling and Recovery:

This strategy involves the recovery and reuse of materials within the process. beeindia.gov.in This can include recycling solvents or recovering and reusing catalysts. mdpi.com For instance, developing processes where catalysts can be easily separated from the reaction mixture and reused is a key goal in green chemistry. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and aligning with the modern objectives of green chemistry. researchgate.net

| Strategy | Approach | Example/Benefit |

|---|---|---|

| Source Reduction | Alternative Reagents | Replacing bulk POCl₃ with catalytic systems to reduce acidic waste. clockss.org |

| Process Optimization | Using microwave synthesis to increase yields and reduce reaction times and byproducts. mdpi.com | |

| Green Chemistry | Greener Solvents | Employing water, ethanol, or solvent-free conditions instead of hazardous organic solvents. arkat-usa.org |

| Catalysis | Using reusable catalysts to improve efficiency and allow for recovery and reuse. mdpi.com | |

| Recycling | Material Recovery | Implementing methods for the recovery and reuse of solvents and catalysts. beeindia.gov.inmdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2,6 Dichloroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR for Structure Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of quinazoline (B50416) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D-NMR techniques are essential for confirming connectivity and regiochemistry.

¹H and ¹³C NMR: For the quinazoline core, the chemical shifts of protons and carbons are influenced by the electronic effects of the nitrogen atoms and the substituents. In derivatives of 2,6-dichloroquinazoline, the protons on the benzene (B151609) ring typically appear in the aromatic region of the ¹H NMR spectrum (approximately 7.0-9.0 ppm). oregonstate.edudal.ca For instance, in a series of 2,6-dichloro-4-hydrazinoquinazoline derivatives, aromatic protons were observed in the range of 7.20-8.91 ppm. frontiersin.org The specific splitting patterns and coupling constants are dictated by the substitution pattern on the ring.

¹³C NMR spectra complement this data, with carbons of the quinazoline ring appearing at distinct chemical shifts. For example, in various 2,6-dichloro-4-hydrazinoquinazoline derivatives, the carbon signals for the quinazoline moiety were identified across a range from approximately 116 ppm to 163 ppm. frontiersin.org Data for the closely related 2,4-dichloroquinazoline (B46505) shows carbon signals at 122.2, 125.8, 127.8, 129.0, 135.9, 152.1, 154.9, and 163.7 ppm. clockss.org

Interactive Data Table: NMR Data for this compound Derivatives Below are representative NMR data for derivatives of this compound, demonstrating typical chemical shifts.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,6-Dichloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline | DMSO-d₆ | 11.38 (NH), 8.97 (Ar-H), 8.83-8.65 (Ar-H), 8.54-8.20 (Ar-H), 8.06-7.74 (Ar-H), 7.62-7.44 (Ar-H), 7.22-7.20 (ArCH=N) | 162.2, 160.0, 150.4, 150.1, 149.2, 140.1, 135.4, 135.1, 126.7, 126.2, 124.6, 124.4, 118.0, 116.1 | frontiersin.org |

| 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2,6-dichloroquinazoline | DMSO-d₆ | 12.12 (NH), 12.00 (NH), 8.91 (Ar-H), 8.58-8.42 (Ar-H), 8.06-7.87 (Ar-H), 7.80 (ArCH=N), 7.46 (Ar-H), 7.34 (Ar-H) | 162.3, 155.7, 150.5, 140.2, 136.3, 135.2, 133.8, 126.8, 126.7, 126.3, 126.0, 125.9, 125.6, 124.6, 124.1, 123.3, 118.0 | frontiersin.org |

2D-NMR for Structure Confirmation: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the specific substitution pattern on the quinazoline ring. mdpi.com This is particularly crucial when distinguishing between possible regioisomers, such as substitution at the C2 versus the C4 position in 2,4-dichloroquinazoline precursors. mdpi.comresearcher.life DFT calculations combined with 2D-NMR analysis have been used to clarify the structural and electronic factors that govern the regioselectivity of substitution reactions on dichloroquinazolines. mdpi.comresearcher.life These methods provide unambiguous proof of the final structure by showing correlations between protons and carbons that are several bonds apart. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and its derivatives, and to gain insight into their fragmentation patterns. acs.orgresearchgate.net For this compound (C₈H₄Cl₂N₂), the exact mass is 197.9751535 Da. nih.gov

The presence of two chlorine atoms gives a characteristic isotopic pattern for the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a cluster of peaks for any chlorine-containing fragment. For a fragment with two chlorine atoms, the expected pattern for the molecular ion would be three peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

Interactive Data Table: Expected Molecular Ion Peaks for this compound

| Ion | m/z (approx.) | Isotopic Composition | Relative Abundance |

| [M]⁺ | 198 | C₈H₄(³⁵Cl)₂N₂ | 100% |

| [M+2]⁺ | 200 | C₈H₄(³⁵Cl)(³⁷Cl)N₂ | ~65% |

| [M+4]⁺ | 202 | C₈H₄(³⁷Cl)₂N₂ | ~10% |

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds with high accuracy, as demonstrated in the characterization of various quinazolinone derivatives where calculated and found masses were compared. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound and its derivatives, IR spectra provide key information about the quinazoline core and its substituents. tandfonline.com

The key characteristic absorptions include:

Aromatic C=C and C=N Stretching: These vibrations typically appear in the region of 1450-1680 cm⁻¹. mdpi.compressbooks.pub

Aromatic C-H Stretching: These are usually observed above 3000 cm⁻¹. nist.gov

C-Cl Stretching: The carbon-chlorine bond gives rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

For example, the characterization of novel 4-arylaminoquinazoline derivatives included confirmation by IR spectroscopy. tandfonline.com In another study, a series of quinazolinone derivatives showed characteristic FT-IR peaks for C=O stretching (around 1670-1681 cm⁻¹) and N-H or C-H vibrations (above 3000 cm⁻¹). mdpi.com

Interactive Data Table: General IR Absorption Regions for Quinazoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | nist.gov |

| C=N Stretch | 1600 - 1680 | Medium | mdpi.com |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | pressbooks.pub |

| C-Cl Stretch | 600 - 800 | Strong | - |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. measurlabs.com

For this compound, with a molecular formula of C₈H₄Cl₂N₂, the theoretical elemental composition can be calculated.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 48.29 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.03 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 35.62 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.07 |

| Total | 199.04 | 100.00 |

In practice, researchers synthesize derivatives and report the elemental analysis results. For example, for 2,6-dichloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline (C₁₄H₉Cl₂N₅), the calculated values (C, 52.84%; H, 2.85%; N, 22.01%) were found to be in close agreement with the experimental results (C, 53.17%; H, 3.01%; N, 22.19%). frontiersin.org This close correlation provides strong evidence for the successful synthesis and purity of the target compound.

Crystallographic Analysis (e.g., X-ray Crystal Structure)

For instance, the crystal structure of a novel 4-arylaminoquinazoline derivative, 4a (C₁₉H₁₉N₃O₃), was determined to be a monoclinic system. tandfonline.com In another study, the crystal structure of a 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline derivative was solved, revealing a monoclinic space group C2/c with the crystal packing stabilized by various intermolecular interactions, including C–H⋯F, C–H⋯Cl, and π⋯π stacking. researchgate.net

These analyses provide definitive proof of the molecular structure and offer insights into the conformational preferences and non-covalent interactions that govern the packing of molecules in the crystal lattice. acs.orgnih.gov

Interactive Data Table: Example Crystallographic Data for a Quinazoline Derivative

| Parameter | Compound 4a (C₁₉H₁₉N₃O₃) |

| Crystal System | Monoclinic |

| a (Å) | 10.1213(4) |

| b (Å) | 16.0054(6) |

| c (Å) | 10.5629(4) |

| Reference | tandfonline.com |

Medicinal Chemistry and Pharmacological Applications of 2,6 Dichloroquinazoline Derivatives

Anticancer Activities

Derivatives of 2,6-dichloroquinazoline have been extensively explored in medicinal chemistry for their potential as anticancer agents. This exploration has primarily focused on their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline (B50416) scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR kinases. The development of EGFR inhibitors is a crucial strategy in treating various cancers, particularly non-small cell lung cancer (NSCLC). Research has focused on the activity of these derivatives against both wild-type and mutated forms of the receptor.

A variety of this compound derivatives have been synthesized and evaluated for their inhibitory activity against wild-type EGFR (EGFR-WT). In one study, a series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized. These compounds demonstrated promising enzyme inhibitory activities, with IC₅₀ values ranging from 11.66 to 867.1 nM. mdpi.com The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold was suggested to be a key factor for the observed potent EGFR inhibition. mdpi.com For instance, compound 7i from this series showed an IC₅₀ of 17.32 nM, which was comparable to or better than the reference drugs gefitinib (B1684475) (25.42 nM) and erlotinib (B232) (33.25 nM). mdpi.com

| Compound | Description | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 7i | 6-Arylureido-4-anilinoquinazoline derivative | 17.32 | mdpi.com |

| Gefitinib | Reference EGFR Inhibitor | 25.42 | mdpi.com |

| Erlotinib | Reference EGFR Inhibitor | 33.25 | mdpi.com |

A significant challenge in EGFR-targeted cancer therapy is the emergence of drug resistance, often caused by mutations in the EGFR gene, such as the T790M gatekeeper mutation or the C797S mutation. researchgate.netmdpi.com Consequently, there is a strong focus on developing inhibitors that are effective against these mutant forms.

Computational and synthetic studies have explored quinazoline derivatives for their potential to inhibit drug-resistant EGFR mutants. Docking studies have shown that certain 4-arylamino-6-(furan-2-yl)quinazolines can form critical hydrogen bonds with Met793 in the T790M mutant, an interaction essential for inhibitory activity. rsc.org Fourth-generation EGFR inhibitors have been designed through virtual screening to specifically target the triple mutant EGFR (d746-750/T790M/C797S), which is resistant to earlier generations of inhibitors. researchgate.net These efforts have led to the identification of compounds with low nanomolar inhibitory activity against the triple mutant while maintaining high selectivity over the wild-type receptor. researchgate.net The synthesis of these advanced inhibitors often uses 2,4-dichloroquinazoline (B46505) as a starting material. mdpi.com

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a key target in cancers like breast cancer. While many quinazoline-based inhibitors like lapatinib (B449) dually target EGFR and HER2, this can lead to side effects from inhibiting wild-type EGFR. nih.gov Therefore, developing inhibitors with high selectivity for HER2 over EGFR is a significant therapeutic goal.

Research has shown that modifications to the quinazoline scaffold can dramatically shift selectivity. In one study, novel quinazoline derivatives were designed that exhibited enhanced selectivity for HER2 over wild-type EGFR. nih.gov Analysis of the structure-activity relationship revealed that the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position are critical for this selectivity. nih.gov One compound, 7c , showed an IC₅₀ of 8 nM for HER2 and demonstrated a 240-fold improvement in selectivity for HER2 over EGFR compared to lapatinib. nih.gov Another study achieved a 7- to 12-fold enhancement in HER2 selectivity by incorporating an isoquinoline (B145761) tether. rsc.org

| Compound | HER2 IC₅₀ (nM) | Selectivity Improvement over Lapatinib (fold) | Reference |

|---|---|---|---|

| Compound 7c | 8 | 240 | nih.gov |

| Isoquinoline-tethered derivatives | N/A | 7-12 | rsc.org |

The anticancer effect of quinazoline derivatives is often mediated by their ability to induce cell cycle arrest and apoptosis (programmed cell death). Flow cytometry is a common technique used to analyze these effects.

Treatment of cancer cell lines with various quinazoline-based compounds has been shown to cause an accumulation of cells in specific phases of the cell cycle. For example, some derivatives lead to a time-dependent increase in the sub-G1 population, which is an indicator of apoptosis. Current time information in Bangalore, IN. Other compounds have been observed to induce cell cycle arrest at the G0/G1 or G2/M phases. ugr.esrsc.org

Apoptosis induction is a key mechanism of action. Annexin V/PI staining assays are used to quantify apoptotic cells. Studies have shown that treatment with certain derivatives leads to a significant, time-dependent increase in both early and late apoptotic cell populations. Current time information in Bangalore, IN.ugr.es For instance, one ciprofloxacin-quinazoline derivative caused over 60% of treated cells to undergo apoptosis after 72 hours. Current time information in Bangalore, IN. This process is often accompanied by the activation of key apoptotic proteins like caspase-3 and changes in the expression of regulatory genes such as p53 and Bax. ugr.es

Selectivity for HER2 over EGFR

Poly (ADP–ribose) Polymerase (PARP) Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly single-strand break repair. rsc.org Inhibiting PARP in cancers that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to cell death through a process called synthetic lethality. rsc.org This has made PARP inhibitors a successful class of targeted cancer therapies.

The quinazoline scaffold has been successfully utilized as a template for designing novel PARP inhibitors. By using the 4-quinazolinone scaffold as a bioisosteric replacement for the phthalazinone core of the approved PARP inhibitor Olaparib, researchers have developed potent new compounds. These derivatives have shown significant inhibitory activity against PARP-1. In one such study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were synthesized and found to be potent PARP-1/2 inhibitors, with IC₅₀ values against PARP-1 in the nanomolar range.

| Compound | Description | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 12c | Quinazolinone-based derivative | 30.38 | |

| Compound 11 | Quinazoline-2,4(1H,3H)-dione derivative | 3.02 (µM) | |

| Olaparib | Reference PARP Inhibitor | 27.89 |

These quinazolinone-based PARP inhibitors were also found to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cell lines, confirming their mechanism of action. The development of these compounds highlights the versatility of the quinazoline core in creating inhibitors for diverse enzymatic targets in oncology.

In Vitro and In Vivo Antitumor Activity

Other Anticancer Mechanisms (e.g., PI3K/Akt/mTOR pathway inhibition)

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in various human cancers, playing a central role in cell proliferation, survival, and metabolism. nih.govnih.gov Consequently, targeting key nodes within this pathway is an attractive strategy for cancer therapy. nih.gov The development of dual PI3K/mTOR inhibitors is particularly appealing as it can help overcome resistance mechanisms that arise from the feedback loops within the pathway. nih.govnih.gov

Several series of quinazoline derivatives have been developed as potent inhibitors of this pathway. nih.govnih.gov In one study, a range of dimorpholinoquinazoline-based inhibitors were synthesized. nih.gov The lead compound, 7c , effectively inhibited the phosphorylation of Akt, mTOR, and the downstream effector S6K at concentrations between 125–250 nM. nih.gov

Another research effort focused on 4-morpholinoquinazoline derivatives, which demonstrated potent dual inhibitory activity against PI3Kα and mTOR. nih.gov One analog, featuring a sulfonamide substituent, showed promising results in both enzymatic and cellular viability assays against breast cancer cell lines. nih.gov The development of such dual inhibitors represents a significant approach in oncology, with the potential to treat a wide range of cancers where the PI3K/Akt/mTOR pathway is hyperactivated. nih.govoncotarget.com

Table 2: PI3K/Akt/mTOR Pathway Inhibition by Quinazoline Derivatives

| Compound | Target(s) | Effect | Concentration | Source |

|---|---|---|---|---|

| Compound 7c | Akt, mTOR, S6K | Inhibited phosphorylation | 125–250 nM | nih.gov |

| Compound A | PI3Kα, mTOR | IC₅₀ = 0.5 nM (PI3Kα), 104 nM (mTOR) | N/A | nih.gov |

Neurological Applications

Beyond oncology, the versatile quinazoline scaffold has been successfully modified to create agents with significant activity in the central nervous system. researchgate.net

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. mdpi.com Many quinazoline-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. mdpi.commdpi.com In preclinical studies using mouse models, these compounds have shown varying degrees of protection against seizures induced by pentylenetetrazole (scPTZ) and maximal electroshock (MES). mdpi.com

One study of newly synthesized quinazolin-4(3H)-ones found that several compounds provided 17–100% protection against scPTZ-induced seizures. mdpi.com Three compounds (8 , 13 , and 19 ) were particularly potent, offering 100% protection without causing neurotoxicity. mdpi.com These compounds were found to be approximately 3 to 4 times more potent than the established antiepileptic drug ethosuximide. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that the substitution at position 3 of the quinazoline ring plays a critical role in the anticonvulsant activity. mdpi.commdpi.com Specifically, a butyl substitution at this position was shown to have a significant effect on preventing the spread of seizure discharge. mdpi.comnih.gov

Table 3: Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Test Model | Activity | Potency vs. Ethosuximide | Source |

|---|---|---|---|---|

| 8 | scPTZ | 100% protection | ~4.3 times more potent | mdpi.com |

| 13 | scPTZ | 100% protection | ~4.4 times more potent | mdpi.com |

| 19 | scPTZ | 100% protection | ~3.13 times more potent | mdpi.com |

Antidepressant Activity

Derivatives of the quinazoline structure have also been investigated for their potential as antidepressant agents. heteroletters.orgresearchgate.net In one study, compounds derived from 2-(Chlorophenyl) Cyclopentylmethanone were evaluated using behavioral tests in mice, such as the forced swimming test (FST). scielo.brscielo.br The results indicated that certain derivatives possessed antidepressant-like activity. scielo.brscielo.br Specifically, compounds I5 and I6 showed sustained and stable antidepressant effects, with activity lasting over a week. scielo.br

Another study exploring coumarin (B35378) derivatives linked to a piperazine (B1678402) moiety—a common feature in some biologically active quinazolines—also demonstrated significant antidepressant activity. mdpi.com The most active compound, 6i , showed dose-dependent effects in the FST, with the highest activity observed at a dose of 40 mg/kg. mdpi.com This activity was comparable to the positive control, fluoxetine. mdpi.com The mechanism of these derivatives may be linked to the elevation of 5-hydroxytryptamine (5-HT) levels in the brain. mdpi.com

Antipsychotic Applications

The development of antipsychotic agents has historically focused on modulating dopaminergic and serotonergic pathways in the central nervous system. Atypical antipsychotics, for instance, often exhibit antagonistic activity at both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsonline.com This dual action is believed to contribute to their efficacy against both positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects. ijpsonline.com The quinazoline scaffold has emerged as a promising framework in the design of novel antipsychotic candidates due to its versatility in targeting these key receptors. researchgate.netmdpi.com

Research into quinazoline derivatives has led to the identification of potent antagonists for receptors implicated in psychosis. mdpi.com A significant development in this area involves 2,4-diphenyl-3,4-dihydroquinazoline derivatives, which have been identified as exceptionally selective antagonists for the dopamine D2 receptor (D2R). federalregister.gov Specifically, a patent application highlights a new class of therapeutic agents, including a 6-chloro-quinazoline derivative, for the treatment of schizophrenia, bipolar disorder, and depression. federalregister.gov These compounds demonstrate high selectivity for the D2R, with over 1,000-fold selectivity compared to D3 and D4 receptors, and have shown effective brain penetration in preclinical studies. federalregister.gov The design aims to maintain therapeutic efficacy while minimizing off-target effects. federalregister.gov

In addition to targeting dopamine receptors, quinazoline derivatives have been developed as selective antagonists for the serotonin 5-HT2A receptor. nih.gov One study detailed the synthesis of a series of N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine derivatives. nih.gov Compound 5o from this series displayed a high affinity for the 5-HT2A receptor with a Kᵢ value of 14.04 ± 0.21 nM and proved to be a functional antagonist with an IC₅₀ value of 1.66 μM. nih.gov Notably, this compound showed over 10,000-fold selectivity against 5-HT1A, D1, and D2-like receptors, underscoring the potential of the quinazoline scaffold for creating highly selective ligands. nih.gov Another quinazoline derivative, Ketanserin, is a well-known selective 5-HT2A receptor antagonist that has been widely used in preclinical research to probe the function of this receptor. nih.gov

Table 1: Antipsychotic Activity of Selected Quinazoline Derivatives

| Compound | Target Receptor(s) | Activity | Selectivity | Reference |

| (s)-4-(6-chloro-2-(5-methoxypyridin-2-yl)-4-phenylquinazolin-3(4h)-yl)-2-methylbutan-2-ol | Dopamine D2 | High-affinity antagonist | >1,000-fold vs. D3/D4 | federalregister.gov |

| N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine (5o ) | Serotonin 5-HT2A | Kᵢ = 14.04 nM; IC₅₀ = 1.66 μM | >10,000-fold vs. 5-HT1A/D1/D2 | nih.gov |

| Ketanserin | Serotonin 5-HT2A | Selective antagonist | High | nih.gov |

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. Current time information in Bangalore, IN.nih.gov The core quinazoline structure serves as a valuable scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). One marketed NSAID based on this structure is proquazone, a 4-aryl-1-alkyl-quinazolinone derivative used in the treatment of rheumatoid arthritis and osteoarthritis. google.com

In one study, two series of 2,4,6-trisubstituted-quinazoline derivatives were synthesized and evaluated for their pharmacological properties. nih.gov The research found that thirteen compounds exhibited significant anti-inflammatory activity, while four compounds were identified as more potent analgesic agents than the standard drug, indomethacin. nih.gov Another study focused on derivatives of 2-[(2,6-dichloroanilino) phenyl] acetic acid, which were transformed into various heterocyclic systems including quinazolines. Current time information in Bangalore, IN. Ten of the newly synthesized compounds demonstrated very good anti-inflammatory activity in the carrageenan-induced rat paw edema test and significant analgesic effects in the acetic acid-induced writhing test, with activity comparable to the standard drug diclofenac. Current time information in Bangalore, IN.

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2 selectivity)

The anti-inflammatory effects of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation. nih.govneu.edu.tr Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

The quinazoline core has been successfully utilized to create selective COX inhibitors. Research has been conducted to explore quinazoline derivatives for their inhibitory activity toward both COX-1 and COX-2. One study focused on developing selective COX-1 inhibitors, noting that COX-1 is upregulated in various cancers and plays a role in thrombocyte aggregation. nih.govresearchgate.net This research led to the preparation of three series of quinazoline derivatives, of which eleven compounds showed interesting COX-1 selectivity, with eight being completely selective for COX-1 over COX-2. nih.gov The most potent quinazoline inhibitor identified had an IC₅₀ value of 64 nM for COX-1. nih.gov This highlights the potential of the quinazoline scaffold in designing highly selective enzyme inhibitors for specific therapeutic targets.

Table 2: Anti-inflammatory and COX Inhibition Activity of Selected Quinazoline Derivatives

| Derivative Type | Assay | Activity | Standard Drug | Reference |

| 2,4,6-Trisubstituted Quinazolines | Analgesic | More potent than standard | Indomethacin | nih.gov |

| 2,4,6-Trisubstituted Quinazolines | Anti-inflammatory | 13 compounds showed significant activity | Indomethacin | nih.gov |

| Heterocycles from 2-[(2,6-dichloroanilino) phenyl] acetic acid | Anti-inflammatory (Rat Paw Edema) | 10 compounds showed very good activity | Diclofenac | Current time information in Bangalore, IN. |

| Heterocycles from 2-[(2,6-dichloroanilino) phenyl] acetic acid | Analgesic (Acetic Acid Writhing) | Significant activity | Diclofenac | Current time information in Bangalore, IN. |

| 2,4,7-Substituted Quinazolines | COX-1 Inhibition | Best inhibitor IC₅₀ = 64 nM | - | nih.gov |

Antimicrobial and Antiparasitic Activities

The quinazoline scaffold is recognized for its broad spectrum of antimicrobial and antiparasitic activities. ontosight.aigoogle.com Derivatives are often synthesized from precursors like 2,4-dichloroquinazoline, which allows for substitutions at the 2 and 4 positions to modulate biological activity. lipid.orgnih.gov

Antibacterial

Numerous studies have demonstrated the antibacterial potential of quinazoline derivatives. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines was synthesized and tested against multidrug-resistant Staphylococcus aureus, with several compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range. ijpsonline.com Another study reported that N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine, synthesized from a 2,4-dichloroquinazoline intermediate, exhibited antibacterial activity against Pseudomonas. lipid.org Further research into amino-linked benzothiazolyl quinazolines identified a nitro-substituted derivative as a potential antibacterial agent against Staphylococcus aureus. nih.gov

Antifungal

Quinazoline derivatives have also shown promise as antifungal agents. ontosight.ai In one study, N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine was found to be active against the fungus Aspergillus flavus. google.comlipid.org Research on a series of thiazolidinone-bearing quinazoline derivatives revealed that compounds with electron-releasing groups, such as methyl and methoxy (B1213986), may be responsible for their antifungal activities. nih.gov Specifically, certain synthesized compounds showed good activity against A. niger, A. clavatus, and C. albicans. researchgate.net Additionally, studies on amino-linked benzimidazolyl quinazolines found that a nitro-substituted derivative could be a potential antifungal agent against Aspergillus niger, with activity comparable to the standard drug ketoconazole. nih.gov

Antimalarial

The fight against malaria has also benefited from the development of quinazoline-based compounds. google.com The 2-anilino 4-amino substituted quinazoline scaffold has been optimized to generate lead compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com These optimized derivatives demonstrated efficacy comparable to known antimalarials like chloroquine (B1663885) and mefloquine (B1676156) and were also active against a multidrug-resistant strain (W2mef). mdpi.com The antimalarial activity of various 4-dialkylaminoalkylamino-quinazolines against P. gallinaceum in chicks has also been documented, revealing noteworthy variations in activity based on substitutions at the 6- and 7-positions of the quinazoline ring.

Table 3: Antimicrobial and Antiparasitic Activity of Selected Quinazoline Derivatives

| Activity Type | Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Antibacterial | N²,N⁴-disubstituted quinazoline-2,4-diamines | Multidrug-resistant S. aureus | MICs in the low micromolar range. | ijpsonline.com |

| Antibacterial | N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine | Pseudomonas | Showed antibacterial activity. | lipid.org |

| Antifungal | N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine | Aspergillus flavus | Showed antifungal activity. | google.comlipid.org |

| Antifungal | Thiazolidinone-quinazoline derivatives | A. niger, A. clavatus, C. albicans | Good activity observed. | researchgate.netnih.gov |

| Antifungal | Nitro-substituted benzimidazolyl quinazoline | Aspergillus niger | Activity similar to ketoconazole. | nih.gov |

| Antimalarial | 2-Anilino 4-amino substituted quinazolines | P. falciparum (including multidrug-resistant strains) | Potent activity, comparable to chloroquine. | mdpi.com |

| Antimalarial | 4-Dialkylaminoalkylamino-quinazolines | P. gallinaceum | Activity varied with 6- and 7-position substituents. |

Anti-HIV

The quinazoline scaffold is a key structural component in the development of novel anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has focused on designing derivatives that can effectively occupy the NNRTI binding pocket to overcome drug resistance.

In a structure-based drug design approach, the 2,4-dichloroquinazoline core serves as a versatile starting material. nih.gov By replacing a thiophene[3,2-d]pyrimidine scaffold with a larger quinazoline ring, researchers aimed to enhance interactions with surrounding residues in the HIV-1 reverse transcriptase enzyme. In one study, a series of compounds was synthesized starting from 2,4-dichloroquinazoline. The initial compound, 5a1, which featured a piperidine-substituted benzyl (B1604629) motif, demonstrated moderate activity against the wild-type HIV-1 strain and a mutant strain. nih.gov This highlights the potential of the dichloroquinazoline framework as a basis for developing more potent and resistance-evading HIV-1 inhibitors.

Furthermore, studies on other heterocyclic compounds have underscored the importance of the dichloro- substitution pattern for anti-HIV activity. For instance, a 2',6'-dichloro-nicotinoyl ester derivative of andrographolide (B1667393) was found to have a higher therapeutic index in anti-HIV assays compared to the parent compound. nih.gov While not a direct quinazoline derivative, this finding supports the role of dichlorinated aromatic moieties in enhancing antiviral potential.

Table 1: Anti-HIV-1 Activity of a Quinazoline Derivative

| Compound | Target | EC₅₀ (ng/mL) | CC₅₀ (ng/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5a1 | HIV-1 WT | 13 | >125 | >9.6 |

| 5a1 | GH9 mutant | 110 | >125 | >1.1 |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. Data sourced from a study on DAPY-evolved derivatives. nih.gov

Antitubercular

Derivatives of the quinazoline scaffold have shown significant promise as antitubercular agents against Mycobacterium tuberculosis (Mtb). The inclusion of dichloro- substitutions has been identified as a key factor in enhancing this activity.

A study evaluating a series of 2,3-dihydroquinazolin-4(1H)-one derivatives found that compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active. mdpi.com Specifically, two compounds (3l and 3m) exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against the drug-susceptible H37Rv strain of Mtb. mdpi.com Another related compound (3k) also showed significant activity against both the H37Rv and a multi-drug resistant (MDR) strain, with MIC values of 4 µg/mL and 16 µg/mL, respectively. mdpi.com

In a separate investigation, a 2,6-dichloro substituted derivative in a different heterocyclic series demonstrated the highest antitubercular activity against the Mtb H37Rv strain, with a minimum inhibitory concentration of 0.0034 mM. juniperpublishers.com This further emphasizes that substitution at the 2,6 positions can be a critical determinant for potent antitubercular efficacy. juniperpublishers.com The synthesis of various 2,3-disubstituted quinazolinones has also yielded compounds with MIC values ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com

Table 2: Antitubercular Activity of Dihydroquinazolinone Derivatives

| Compound | Mtb Strain | MIC (µg/mL) |

|---|---|---|

| 3l | H37Rv | 2 |

| 3m | H37Rv | 2 |

| 3k | H37Rv | 4 |

| 3k | MDR | 16 |

MIC: Minimum Inhibitory Concentration. Data sourced from a study on dihydroquinazolinone derivatives. mdpi.com

Anti-leishmanial

The 2,4-disubstituted quinazoline diamine scaffold, often synthesized from a 2,4-dichloroquinazoline intermediate, is a promising platform for the development of new treatments for visceral leishmaniasis, a disease caused by Leishmania parasites.

Research into N²,N⁴-disubstituted quinazoline-2,4-diamines has identified compounds with potent activity against intracellular Leishmania donovani amastigotes, the clinically relevant form of the parasite. nih.gov A detailed structure-activity relationship (SAR) study revealed that substitutions on the quinazoline's benzenoid ring could modulate potency. For instance, chloro-substituted analogues at the 7- and 8-positions displayed activity comparable to the parent compound, while substitutions at the 5- and 6-positions were less potent. acs.orgscienceopen.com

Several compounds in this series have demonstrated EC₅₀ values in the submicromolar to single-digit micromolar range. nih.govacs.org Notably, N²-benzyl-N⁴-methylquinazoline-2,4-diamine showed an EC₅₀ of 0.15 µM against intracellular L. donovani. nih.gov Another analogue, N⁴-(furan-2-ylmethyl)-N²-isopropyl-7-methylquinazoline-2,4-diamine, was effective in a murine model of visceral leishmaniasis, reducing liver parasitemia. acs.org These findings underscore the potential of this chemical class, accessible from dichloroquinazoline precursors, as a foundation for new anti-leishmanial agents. scienceopen.comacs.org

**Table 3: Anti-leishmanial Activity of N²,N⁴-Disubstituted Quinazoline-2,4-diamines against *L. donovani***

| Compound | Substituents | EC₅₀ (µM) |

|---|---|---|

| 10 | N²,N⁴-dibenzyl | 0.67 |

| 15 | N²-benzyl, N⁴-aniline | 0.15 |

| 16 | N²-benzyl, N⁴-n-butylamine | 0.32 |

| 32 | N²-isopropyl, N⁴-benzyl | 2.0 |

| 35 | N²,N⁴-diisopropyl | 2.3 |

| 40 | N²-benzyl, N⁴-isopropyl | 0.44 |

EC₅₀: 50% effective concentration against intracellular L. donovani. Data sourced from SAR studies. nih.govacs.org

Cardiovascular and Metabolic Applications

Antihypertensive and Vasodilator Properties

The quinazoline framework is the basis for several well-established antihypertensive drugs, most notably α1-adrenergic receptor antagonists like Prazosin. researchgate.nettandfonline.com These agents induce vasodilation by blocking vascular smooth muscle receptors, which leads to a decrease in peripheral vascular resistance. researchgate.net The synthesis of such drugs often utilizes 2,4-dichloroquinazoline derivatives as key intermediates.

Beyond the classic α1-blockade, researchers have explored other quinazoline derivatives for their vasodilator effects. A series of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones demonstrated varying degrees of vasodilation and antihypertensive activity without significant α-adrenergic blockade. nih.gov One compound from this series was found to be a more potent vasodilator than papaverine (B1678415) and produced a sustained decrease in the systolic blood pressure of hypertensive rats. nih.gov

More recent studies on N²,N⁴-disubstituted quinazoline 2,4-diamines have identified compounds with vasorelaxant effects on resistance vessels, suggesting potential for developing new antihypertensive agents. nu.ac.th One such compound (compound 8) was found to produce a hypotensive effect through an endothelium-independent vasorelaxant mechanism, potentially involving the activation of KCa channels and blockade of calcium channels. nu.ac.th This indicates that the quinazoline scaffold allows for the development of vasodilators with diverse mechanisms of action.

Phosphodiesterase 5 (PDE5) Inhibition and Pulmonary Arterial Hypertension (PAH)

Phosphodiesterase type 5 (PDE5) inhibitors are a primary therapy for pulmonary arterial hypertension (PAH). uni.luresearchgate.net These drugs work by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation, particularly in the pulmonary arteries. uni.lu A series of N²,N⁴-disubstituted quinazoline 2,4-diamines has been investigated as novel PDE5 inhibitors. nu.ac.thresearchgate.net

Several compounds from this series showed potent inhibitory activity against human PDE5. nu.ac.th Two compounds, designated as 5 and 11, were the most potent inhibitors and induced a strong vasodilatory effect on isolated rat pulmonary arteries. nu.ac.thresearchgate.net Their mechanism involves the potentiation of the nitric oxide (NO)/sGC/cGMP pathway and the inhibition of calcium influx. nu.ac.thresearchgate.net While their effect was less potent than the established drug sildenafil, they exhibited greater selectivity for the pulmonary artery compared to the aorta. nu.ac.th These findings identify quinazoline analogues as promising leads for developing new, selective drugs for treating PAH. researchgate.net

Table 4: PDE5 Inhibitory Activity of Quinazoline Derivatives

| Compound | Human PDE5 IC₅₀ (nM) | Rat Pulmonary Artery EC₅₀ (µM) |

|---|---|---|

| 5 | 5 | 0.94 |

| 8 | 62 | - |

| 11 | 5 | 1.03 |

IC₅₀: 50% inhibitory concentration. EC₅₀: 50% effective concentration for vasorelaxation. Data sourced from studies on quinazoline-based PDE5 inhibitors. uni.luresearchgate.net

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. The quinazoline scaffold has emerged as a promising structure for developing new inhibitors of this enzyme.

Several studies have synthesized and evaluated quinazolinone derivatives for their α-glucosidase inhibitory activity. In one study, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) was identified as a potent inhibitor with an IC₅₀ value of 12.5 µM. researchgate.net Kinetic studies revealed a reversible, non-competitive inhibition mechanism. researchgate.net

Another investigation of 2,3-dihydroquinazolin-4(1H)-ones reported derivatives with potent inhibitory activity, with some compounds showing IC₅₀ values as low as 2.5 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ ≈ 30 µM) in the same assay. acs.org A separate series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety also yielded highly potent inhibitors. Compound 7b, with an ortho-fluorine substitution, was the most active, with an IC₅₀ of 14.4 µM, making it approximately 53 times more potent than acarbose. nih.govd-nb.info These findings highlight that various substituted quinazoline derivatives are promising candidates for the development of novel α-glucosidase inhibitors for managing type 2 diabetes. researchgate.net

Table 5: α-Glucosidase Inhibitory Activity of Quinazoline Derivatives

| Compound Series | Lead Compound | Inhibition Type | IC₅₀ (µM) | Reference Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|---|---|

| 2-Aryl-quinazolin-4(3H)-ones | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | Non-competitive | 12.5 | - |

| 2,3-Dihydroquinazolin-4(1H)-ones | Compound 4h | - | 2.5 | 30.1 |

| Quinazolin-4(3H)-one-phenoxy-acetamides | Compound 7b | Competitive | 14.4 | 750.0 |

IC₅₀: 50% inhibitory concentration. Note: Reference drug IC₅₀ values vary between studies due to different assay conditions. researchgate.netacs.orgnih.gov

Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase Activating Protein (FLAP) Inhibition

Soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) are key proteins in two distinct branches of arachidonic acid metabolism. The sEH enzyme degrades beneficial epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and organ-protective properties. nih.govnih.gov Inhibition of sEH preserves EET levels and is considered a therapeutic strategy for cardiovascular and inflammatory diseases. nih.govnih.gov FLAP is an essential protein for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and arthritis. nih.gov Inhibitors of FLAP can block the production of all leukotrienes, offering a broad anti-inflammatory effect. nih.gov

The quinazolinone scaffold has emerged as a promising chemotype for the development of inhibitors targeting these pathways. In a search for new sEH inhibitors, researchers designed and synthesized a series of novel quinazolinone-7-carboxamides based on a previously identified FLAP inhibitor. nih.gov This work led to the identification of compounds with potent and selective sEH inhibitory activity, and some retained dual activity against FLAP. nih.govacs.org

The structure-activity relationship (SAR) studies indicated that the amide and thiobenzyl groups attached to the quinazolinone nucleus are critical for potent sEH inhibition. nih.gov While the specific synthetic route for these active compounds started from a 2,4-dichloroquinazoline intermediate, the findings highlight the potential of the broader quinazoline class as a template for designing sEH and FLAP inhibitors. nih.gov The reactivity of precursors like this compound makes it a viable starting point for creating analogous structures. nih.gov

Detailed findings for selected quinazolinone-7-carboxamide derivatives show significant inhibition of sEH. nih.govacs.org For instance, compounds 34 , 35 , 37 , and 43 demonstrated sEH inhibition with IC₅₀ values in the sub-micromolar range. nih.govacs.org Notably, compound 34 also showed inhibitory activity against FLAP-mediated leukotriene biosynthesis, making it a dual inhibitor. nih.govacs.org

| Compound | sEH IC₅₀ (μM) | FLAP IC₅₀ (μM) | Reference |

|---|---|---|---|

| 34 | 0.66 | 2.91 | nih.govacs.org |

| 35 | 0.33 | >10 | nih.govacs.org |

| 37 | 0.30 | >10 | nih.govacs.org |

| 43 | 0.48 | >10 | nih.govacs.org |

Other Biological Activities